2-Amino-4-ethynylphenol

Vue d'ensemble

Description

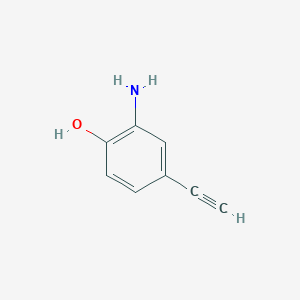

2-Amino-4-ethynylphenol is an organic compound with the molecular formula C8H7NO It is characterized by the presence of an amino group (-NH2) and an ethynyl group (-C≡CH) attached to a phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethynylphenol typically involves a multi-step process. One common method includes the treatment of 4-acetoxy-3-nitroacetophenone with a Vilsmeier reagent, followed by reduction and deprotection steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to achieve high purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-4-ethynylphenol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the phenol group into a quinone structure.

Reduction: The nitro group in intermediates can be reduced to an amino group.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Applications De Recherche Scientifique

Synthesis of 2-Amino-4-ethynylphenol

The synthesis of this compound typically involves a multi-step process. A notable method includes the treatment of 4-acetoxy-3-nitroacetophenone with a Vilsmeier reagent, which facilitates the formation of the desired compound through a four-step synthetic sequence. This method allows for high yields and purity, making it a preferred approach in laboratory settings .

Biological Applications

Anticancer Activity

Research indicates that this compound exhibits significant biological activity, particularly in cancer research. Preliminary studies have suggested that this compound may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Its structural features indicate potential anti-cancer properties; however, further studies are necessary to elucidate its mechanisms of action and therapeutic potential .

Cytotoxicity Studies

A comprehensive investigation into the cytotoxicity of related compounds has shown that derivatives of this compound can exhibit varying levels of cytotoxic effects against different cancer cell lines. These findings underscore the importance of exploring the structure-activity relationship (SAR) to optimize the anticancer efficacy of this compound .

Material Science Applications

Endcapping Agent in Polymers

this compound serves as an effective endcapping agent in the synthesis of fluorocarbon ether bibenzoxazole oligomers. These oligomers are known for their high thermooxidative stability and low glass transition temperatures, making them suitable for applications requiring durable materials. The acetylenic terminal groups in these oligomers allow for thermal curing, resulting in vulcanizates that are resistant to temperature fluctuations and chemical exposure .

Case Study 1: Anticancer Properties

A study conducted on the interactions of this compound with specific cancer cell lines revealed its potential as an anticancer agent. The compound was tested against various types of cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis. Further investigation into its mechanism revealed that it may disrupt critical signaling pathways involved in tumor growth.

Case Study 2: Polymer Development

In a separate study focused on polymer applications, researchers synthesized fluorocarbon ether bibenzoxazole oligomers using this compound as an endcapping agent. The resulting materials exhibited superior mechanical properties and thermal stability compared to traditional polymers. This advancement opens new avenues for developing high-performance materials for industrial applications .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Biological Activity | Potential anticancer properties; interacts with enzymes/receptors involved in cell signaling |

| Material Science | Used as an endcapping agent for fluorocarbon ether bibenzoxazole oligomers |

| Cytotoxicity | Exhibits varying cytotoxic effects against different cancer cell lines |

Mécanisme D'action

The mechanism of action of 2-Amino-4-ethynylphenol involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in covalent bonding with active sites, while the amino and phenol groups may form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparaison Avec Des Composés Similaires

2-Amino-4-methylphenol: Similar structure but with a methyl group instead of an ethynyl group.

2-Amino-4-hydroxyphenol: Lacks the ethynyl group, affecting its reactivity and applications.

Uniqueness: 2-Amino-4-ethynylphenol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for forming complex molecular structures. This makes it particularly valuable in synthetic chemistry and materials science.

Activité Biologique

2-Amino-4-ethynylphenol is an organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This compound, characterized by the presence of an amino group and an ethynyl group on a phenolic ring, exhibits a range of biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group (-NH2) at the para position relative to the hydroxyl group (-OH) on the benzene ring, along with an ethynyl group (-C≡C-) at the meta position. This specific arrangement contributes to its distinct reactivity and biological activity compared to other phenolic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may inhibit specific enzyme activities by binding to active sites or altering enzyme conformations. Additionally, it can modulate cellular signaling pathways by interacting with receptors, leading to significant physiological responses .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function, which is critical for their survival .

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 10 | 10 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to inhibit cell proliferation was linked to its interference with critical signaling pathways involved in cell cycle regulation .

Case Study:

In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values reported around 25 µM. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment .

Toxicity and Safety Profile

While exploring the therapeutic potentials, it is crucial to assess the safety profile of this compound. Preliminary studies indicate a low toxicity level in mammalian cell lines at therapeutic concentrations. However, further toxicological evaluations are necessary to fully understand its safety in vivo .

Propriétés

IUPAC Name |

2-amino-4-ethynylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGWICKHFMWNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604295 | |

| Record name | 2-Amino-4-ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70239-82-6 | |

| Record name | 2-Amino-4-ethynylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70239-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.